5''-Deoxy-5''-phenyladenophostin A

Description

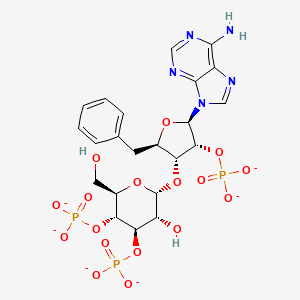

5′-Deoxy-5′-phenyladenophostin A (5′-PhA) is a synthetic nucleoside analog designed as a potent agonist of the inositol 1,4,5-trisphosphate (IP3) receptor, a critical regulator of intracellular calcium signaling . Its synthesis involves two stereoselective glycosidation steps, enabling precise control over the stereochemistry of the ribose moiety and the phenyl substitution at the 5′-position . The compound’s structural uniqueness lies in the replacement of the 5′-hydroxyl group with a phenyl ring, which enhances its binding affinity to the IP3 receptor. This modification distinguishes it from natural nucleosides and confers exceptional stability against enzymatic degradation, making it a valuable tool for studying calcium-dependent cellular processes .

Properties

Molecular Formula |

C22H24N5O17P3-6 |

|---|---|

Molecular Weight |

723.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-benzyl-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonatooxyoxan-2-yl]oxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C22H30N5O17P3/c23-19-13-20(25-8-24-19)27(9-26-13)21-18(44-47(36,37)38)15(11(39-21)6-10-4-2-1-3-5-10)41-22-14(29)17(43-46(33,34)35)16(12(7-28)40-22)42-45(30,31)32/h1-5,8-9,11-12,14-18,21-22,28-29H,6-7H2,(H2,23,24,25)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/p-6/t11-,12-,14-,15-,16-,17-,18-,21-,22-/m1/s1 |

InChI Key |

HQEPXXWNKLEIRE-NYCICKCISA-H |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])OC5C(C(C(C(O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Preparation Methods

R-Glucoside Formation via Sulfoxide Glycosylation

The D-glucose fragment was constructed using a sulfoxide donor (9) and an L-quinic acid-derived acceptor (10).

Procedure :

-

Donor Preparation :

-

Phenyl 1-thio-β-D-glucoside (6) was treated with 2,2,3,3-tetramethoxybutane and camphorsulfonic acid (CSA) in methanol to yield 3,4-O-cyclic diketal-protected thioglucoside (7, 49% yield).

-

Benzylation of the 2- and 6-hydroxyls (BnCl, NaH, DMF) gave 8, which was oxidized with m-CPBA to sulfoxide donor 9.

-

-

Glycosidation :

Key Data :

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Cyclic diketal formation | (MeO)₃CH, CSA, MeOH, reflux | 49% | - |

| Glycosidation | Tf₂O, DTBMP, Et₂O, −78°C | 78% | α-only |

Introduction of 5′-Phenyl Group

-

Oxidation and Grignard Addition :

-

Deoxygenation :

Vorbrüggen Glycosylation

The β-nucleoside was synthesized via Vorbrüggen glycosylation using a sterically hindered ribofuranosyl donor.

Procedure :

-

Donor Activation :

Key Data :

| Donor | Lewis Acid | Conditions | Yield | β:α Ratio |

|---|---|---|---|---|

| 15a (acetyl) | TMSOTf | MeCN, rt | 18% | β-only |

| 15b (i-butyryl) | SnCl₄ | MeCN, rt | 60% | β-only |

Final Assembly and Deprotection

-

Phosphorylation :

-

Global Deprotection :

Critical Analysis of Stereochemical Control

The synthesis achieved high stereoselectivity through:

-

Conformational Restriction : The 3,4-O-cyclic diketal in donor 9 locked the glucosyl conformation, enhancing α-selectivity.

-

Steric Effects : i-Butyryl groups in donor 15b minimized undesired α-anomer formation during Vorbrüggen glycosylation.

Comparative Biological Activity

The final compound exhibited IP₃ receptor affinity exceeding IP₃ by ~13-fold:

| Compound | EC₅₀ (nM) | Hill Slope |

|---|---|---|

| 5′-Deoxy-5′-phenyladenophostin A | 2.1 ± 0.4 | 1.62 ± 0.24 |

| Adenophostin A | 2.1 ± 0.2 | 1.54 ± 0.13 |

| IP₃ | 24.8 ± 2.1 | 1.21 ± 0.06 |

Challenges and Optimizations

Chemical Reactions Analysis

5’-Deoxy-5’-phenyladenophostin A undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

1.1. IP3 Receptor Modulation

5'-Deoxy-5'-phenyladenophostin A has been identified as a potent agonist for IP3 receptors, which play a crucial role in calcium signaling within cells. This compound has been utilized in research to better understand the mechanisms of IP3-mediated signaling pathways. The ability to selectively activate these receptors can aid in elucidating their roles in various physiological processes and diseases, including cancer and neurodegenerative disorders .

1.2. Cancer Research

Research indicates that 5'-deoxy-5'-phenyladenophostin A may have implications in cancer therapy by modulating intracellular calcium levels, which are often disrupted in cancer cells. Studies have shown that compounds affecting IP3 receptor activity can influence tumor growth and metastasis. For instance, its application in experimental models has demonstrated potential effects on reducing cell viability in certain cancer cell lines, suggesting a role in anticancer strategies .

Neurobiology

2.1. Neurotransmitter Release

In neurobiology, 5'-deoxy-5'-phenyladenophostin A's ability to activate IP3 receptors can lead to enhanced neurotransmitter release. This property makes it a valuable tool for studying synaptic transmission and neuronal communication. It has been used to explore how alterations in calcium signaling contribute to neurological disorders such as Alzheimer's disease and schizophrenia .

Case Studies and Research Findings

Several studies have documented the effects and applications of 5'-deoxy-5'-phenyladenophostin A:

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-phenyladenophostin A involves its binding to inositol trisphosphate receptors, which are intracellular calcium release channels. By binding to these receptors, the compound mimics the action of inositol trisphosphate, leading to the release of calcium ions from intracellular stores. This calcium release triggers various downstream signaling pathways that are involved in numerous cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Target Specificity

Metabolic Stability and Enzymatic Resistance

- 5′-PhA vs. MTA: While MTA is rapidly cleaved by methylthioadenosine phosphorylase (MTAPase) into adenine and 5-methylthioribose-1-phosphate , 5′-PhA’s phenyl group prevents enzymatic hydrolysis, enhancing its metabolic stability .

- 5′-PhA vs. 5′-Iodothymidine : The iodo group in 5′-iodothymidine confers antimetabolite activity but renders it susceptible to phosphatase-mediated dehalogenation . In contrast, 5′-PhA’s aryl substitution avoids such vulnerabilities.

- Phosphonate Analogs : Methylenephosphonate-modified ss-siRNAs (e.g., 5′-CH2-P-I) exhibit metabolic stability due to their phosphatase-resistant C–P bonds, though their bulkier structure reduces Ago-2 binding affinity compared to natural phosphate groups .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5''-Deoxy-5''-phenyladenophostin A, and how can purity (>99%) be achieved?

- Methodological Answer : Synthesis typically involves nucleoside modification via selective deoxygenation and phenyl group introduction. High-performance liquid chromatography (HPLC) and recrystallization are critical for purity. Validate purity using 1H-NMR and mass spectrometry, ensuring spectral alignment with theoretical predictions .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine 1D/2D NMR (e.g., COSY, HSQC) to resolve stereochemistry and substituent positions. X-ray crystallography provides definitive confirmation of spatial arrangement. Cross-reference with IR spectroscopy for functional group validation .

Q. How does this compound interact with adenosine receptors in preliminary biochemical assays?

- Methodological Answer : Use radioligand binding assays (e.g., competitive displacement with [³H]-NECA) to measure affinity (Kd). Pair with GTPγS binding assays to assess functional activity (agonist/antagonist profiles). Include positive/negative controls (e.g., adenosine, CGS-21680) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory reports on the compound’s activity across different cell lines?

- Methodological Answer : Apply the PICOT framework to standardize variables:

- P opulation: Define cell line subtypes (e.g., HEK-293 vs. CHO-K1).

- I ntervention: Use fixed ligand concentrations (e.g., 10 nM–10 μM).

- C omparison: Include isogenic cell lines to isolate receptor isoform effects.

- O utcome: Quantify cAMP accumulation via ELISA.

- T ime: Standardize incubation periods (e.g., 30 min).

This reduces variability and clarifies mechanism-context relationships .

Q. What strategies mitigate reproducibility challenges in enzymatic inhibition studies involving this compound?

- Methodological Answer : Adhere to the FINER criteria:

- F easible: Pre-validate enzyme sources (e.g., recombinant vs. tissue-extracted).

- I nteresting: Compare inhibition kinetics (Ki) across homologs (e.g., human vs. murine).

- N ovel: Explore allosteric modulation via mutagenesis (e.g., Ala-scanning of binding pockets).

- E thical: Use non-animal models where possible (e.g., in silico docking).

- R elevant: Link findings to disease models (e.g., ischemic reperfusion injury).

Document protocols in supplemental materials for replication .

Q. How can computational modeling enhance mechanistic understanding of the compound’s selectivity for adenosine receptor subtypes?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to map ligand-receptor binding kinetics. Validate predictions with mutagenesis (e.g., A2AR-T88A mutants) and surface plasmon resonance (SPR) for on/off-rate measurements. Cross-correlate with cryo-EM structures of ligand-bound receptors .

Q. What methodological frameworks are suitable for analyzing dose-response discrepancies in in vivo vs. in vitro studies?

- Methodological Answer : Use a PEO framework:

- P opulation: Specify animal models (e.g., Sprague-Dawley rats).

- E xposure: Control pharmacokinetic variables (e.g., bioavailability via IV vs. oral dosing).

- O utcome: Compare tissue-specific cAMP modulation (e.g., cardiac vs. hepatic).

Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC) .

Q. How can researchers integrate this compound into novel therapeutic strategies while addressing off-target effects?

- Methodological Answer : Apply a dual-pronged approach :

Target Validation : CRISPR-Cas9 knockout models to confirm receptor-specific effects.

Polypharmacology Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

Use structure-activity relationship (SAR) data to refine the pharmacophore, minimizing cross-reactivity .

Guidelines for Data Presentation

- Experimental Replication : Follow Beilstein Journal guidelines for detailed method descriptions, including equipment specifications (e.g., NMR field strength, HPLC column type) .

- Theoretical Frameworks : Explicitly link hypotheses to adenosine receptor signaling models (e.g., canonical vs. non-canonical pathways) to contextualize findings .

- Data Contradictions : Use funnel plots or sensitivity analyses to assess bias in conflicting datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.